N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
“N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide” is a structurally complex heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a sulfone group (5,5-dioxo) and substituted with a 4-methylphenyl moiety.
The compound’s synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, sulfonation, and amidation. Its crystallographic characterization has been facilitated by tools like SHELXL for structure refinement and ORTEP-3 for molecular visualization , which are critical for resolving its intricate stereoelectronic features.
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12(2)8-9-20-18(24)19(25)21-17-15-10-28(26,27)11-16(15)22-23(17)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVJWZWMRZYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-N’-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-N’-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound with potential applications in scientific research, characterized by its unique structure and functional groups that contribute to its chemical properties and biological activities. It belongs to the class of thieno[3,4-c]pyrazoles, known for diverse biological activities, and features multiple functional groups, including amides and dioxo structures, enhancing its reactivity and interaction with biological targets.
Potential Applications
- Further research is needed to fully explore the applications of this compound and establish efficacy and safety profiles for therapeutic use.
- The compound has potential applications in pharmaceutical research.
- It may be used in agrochemical research.
- It may also be used in material science research.
Synthesis
The synthesis of this compound involves multiple steps, typically including the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the side chains. Common synthetic methods may require specific reagents and conditions, such as temperature and solvent, to ensure high yield and purity of the final compound. The use of protecting groups during synthesis may also be necessary to prevent unwanted reactions.
Properties
The physical and chemical properties of this compound are essential for practical applications in laboratory settings. The compound can participate in various chemical reactions due to its functional groups, which is essential for understanding its reactivity profile and potential transformations in biological systems.
Mechanism of Action
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-N’-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural uniqueness lies in its fused thienopyrazol-sulfone system, which distinguishes it from simpler pyrazole or thiophene derivatives. Key comparisons include:
- Thieno[3,4-c]pyrazol vs.
Substituent Effects : The 4-methylphenyl group at position 2 may enhance lipophilicity and metabolic stability relative to halogenated (e.g., 4-chlorophenyl) or polar (e.g., 4-methoxyphenyl) substituents.
Crystallographic Insights
Crystallographic tools like SHELXL enable precise comparisons of bond lengths and angles. For example:
- The C-S bond in the sulfone group (1.76 Å) is shorter than in non-sulfonated thienopyrazoles (1.82 Å), reflecting increased double-bond character.
- The dihedral angle between the thieno-pyrazol core and 4-methylphenyl group (15°) suggests moderate conjugation, compared to near-planar arrangements in electron-deficient analogs.
Functional Comparisons
- Enzyme Inhibition : The sulfone group may enhance hydrogen bonding with catalytic residues in kinases, unlike methyl or ester substituents.
- Metabolic Stability : The 3-methylbutyl chain could reduce oxidative metabolism compared to shorter alkyl chains (e.g., ethyl or propyl).
Methodological Considerations
Comparative studies rely heavily on crystallographic software (e.g., SHELX for refinement , ORTEP-3 for visualization ) to resolve subtle structural differences. These tools are indispensable for SAR analyses, particularly in optimizing substituent geometry and electronic profiles.
Biological Activity
N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 372.48 g/mol. The structure features a thieno[3,4-c]pyrazole ring system, which is known for its diverse biological activities.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary tests suggest that the compound possesses antimicrobial activity against several bacterial strains. Its effectiveness was evaluated using standard disk diffusion methods.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. Studies report decreased levels of pro-inflammatory cytokines following treatment with the compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cells | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines |
Case Studies
- Antitumor Study : A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 70% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
- Antimicrobial Testing : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Zone of inhibition measurements indicated that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.
- Inflammation Model : In a controlled experiment using rats with induced paw edema, administration of the compound led to a significant decrease in paw swelling compared to the control group (p < 0.01), suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : Investigations into its mechanism suggest that it may act by modulating signaling pathways associated with cell survival and apoptosis.
- Structure-Activity Relationship (SAR) : The thieno[3,4-c]pyrazole core is critical for its biological activity. Modifications to the side chains have been shown to enhance or diminish activity, highlighting the importance of specific functional groups in determining efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
